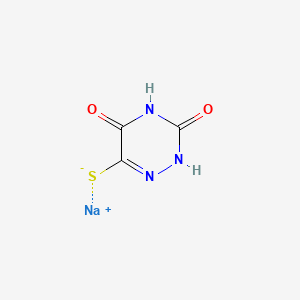

5-Mercapto-6-azauracil sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Mercapto-6-azauracil sodium salt is a derivative of 6-azauracil, a compound that is structurally related to nucleic acid bases. The mercapto group in 5-mercapto-6-azauracil indicates the presence of a sulfur-containing thiol group, which can confer unique chemical properties to the molecule. While the provided papers do not directly discuss the sodium salt form, they provide insights into the chemistry and potential applications of 5-mercapto-6-azauracil and its analogs.

Synthesis Analysis

The synthesis of derivatives of 6-azauracil, including 5-mercapto-6-azauracil, involves reactions in aqueous media with various reagents. For instance, 5-mercapto-6-azauracil reacts with ethyl α-haloalkanoates to yield alkyl-(ethoxycarbonyl)methyl mercapto-6-azauracils . Additionally, novel ring contraction reactions have been observed when 6-azauracil derivatives are treated with lithiating agents, leading to the formation of compounds with imidazole rings . These synthetic pathways highlight the reactivity of the azauracil ring and its potential for chemical modification.

Molecular Structure Analysis

The molecular structure of 5-azauracil, a closely related compound, has been elucidated using X-ray diffraction data. The crystal structure of 5-azauracil monohydrate reveals that all atoms, including hydrogens, lie in a mirror plane, exhibiting symmetry . This detailed structural information provides a foundation for understanding the molecular geometry and potential reactivity of 5-mercapto-6-azauracil.

Chemical Reactions Analysis

The chemical reactivity of 5-mercapto-6-azauracil can be inferred from studies on similar compounds. For example, the presence of a mercapto group in 5-mercapto-6-azauracil suggests that it may undergo reactions typical of thiols, such as oxidation or alkylation. The synthesis of 5-substituted-6-azauracil acyclonucleosides indicates that the azauracil ring can be functionalized to produce nucleoside analogs . These reactions are crucial for the development of therapeutic agents and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-azauracil and its derivatives have been characterized using various spectroscopic techniques. Infrared and Raman spectra of 5-azauracil confirm the existence of CO stretching vibrations and provide markers for the state of hydration of the compound . The crystal density and hydrogen bonding patterns of anhydrous 5-azauracil have also been reported, which are important for understanding the solid-state properties of these compounds . These properties are essential for predicting the behavior of 5-mercapto-6-azauracil in different environments.

Relevant Case Studies

Although the provided papers do not include case studies on 5-mercapto-6-azauracil sodium salt, they do offer insights into the potential applications of azauracil derivatives. For instance, the synthesis and antioxidation evaluation of novel spiro-5-(fluoren-9'-yl)-6-azauracil derivatives suggest that these compounds may serve as antioxidant agents . Such studies are indicative of the broader research interest in azauracil derivatives for therapeutic purposes.

Scientific Research Applications

1. Antiviral Agent Synthesis

5-Mercapto-6-azauracil sodium salt has been utilized in the synthesis of antiviral agents. It reacts with 2-chloroethyl-halogenobenzyl sulfides in a hydroalcoholic medium to produce compounds with potential antiviral properties. These compounds were synthesized with yields ranging from 55-73% (Czobor & Cristescu, 2002).

2. Interaction with Serum Albumin

Studies have investigated the interaction of 5-mercapto-6-azauracil sodium salt derivatives with serum albumin. These interactions are significant as they provide insights into the pharmacokinetics and pharmacodynamics of drug candidates, influencing their distribution and efficacy (Sułkowska et al., 2003).

3. Semisynthetic Penicillin Synthesis

The sodium salts of 5-mercapto-6-azauracil derivatives have been used in the synthesis of new semisynthetic penicillins. These penicillins demonstrate significant antibacterial effects, making them promising candidates for antibiotic development (Cheptea et al., 2023).

4. Nanoparticle Preparation

5-Mercapto-6-azauracil sodium salt has been employed in the preparation of water-soluble, stable noble metal nanoparticles. Its use as a protective agent showcases its potential in the field of nanotechnology, especially for applications requiring biocompatible and stable nanoparticles (Luo, 2008).

5. Corrosion Inhibition

Research has explored the use of 5-mercapto-6-azauracil sodium salt derivatives as corrosion inhibitors. Their effectiveness in reducing corrosion in pipeline steel, especially in acidic environments, highlights their potential in industrial applications (Morales-Gil et al., 2004).

6. Quantum Chemical Studies

5-Mercapto-6-azauracil sodium salt has been the subject of quantum chemical studies, particularly in understanding proton transfer processes in azauracils. These studies are crucial for designing drugs with improved pharmacokinetic properties (Markova et al., 2015).

7. Synthesis of Antioxidants

The compound has been used in synthesizing new antioxidant agents derived from 6-azauracil. These synthesized compounds have shown promising antioxidant activities, indicating potential use in preventing oxidative stress-related diseases (Sayed & Bakhotmah, 2020).

8. Photophysical Properties

Studies on the photophysical properties of 6-azauracil, a related compound, have provided insights into the relaxation mechanisms after ultraviolet radiation absorption. This research contributes to our understanding of the stability and reactivity of azauracil derivatives under different conditions (Gobbo et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It has been found that the compound interacts with theSaccharomyces cerevisiae rpb1 mutant , causing resistance to 6-azauracil (6AU), a growth inhibitor for many microorganisms .

Mode of Action

The compound’s mode of action is independent of the transcriptional elongation and of the nucleotide-pool regulation through Imd2 and Ura2, as well as of the Ssm1-mediated 6AU detoxification .

Biochemical Pathways

It is known that 6au, a related compound, causes changes in the nucleoside pools, lowering gtp levels by inhibiting imp dehydrogenase (imd2), which participates in the first step of the gmp anabolic pathway, as well as in the utp levels .

Result of Action

It has been found that the compound causes resistance to 6au in saccharomyces cerevisiae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Mercapto-6-azauracil sodium salt. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . The compound should be handled in a well-ventilated place, using personal protective equipment and chemical impermeable gloves .

properties

IUPAC Name |

sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRSVSYWNNTVKO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397205 |

Source

|

| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mercapto-6-azauracil sodium salt | |

CAS RN |

20029-35-0 |

Source

|

| Record name | Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)